

Illuminating ATP-Dependent Interactions: Application Notes and Protocols for 8-Azido-ATP

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Compound of Interest		
Compound Name:	8-Azido-ATP	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **8-Azido-ATP**, a photo-reactive analog of adenosine triphosphate, for the study of ATP-dependent protein-protein interactions. This powerful tool allows for the covalent capture of ATP-binding proteins and their interacting partners, enabling their identification and characterization. This document outlines the principles of **8-Azido-ATP**-based photoaffinity labeling, presents key quantitative data, and provides detailed experimental protocols for its application in research and drug development.

Introduction to 8-Azido-ATP Photoaffinity Labeling

8-Azido-ATP (8-N₃-ATP) is a chemical analog of ATP that incorporates a photoreactive azido group at the 8th position of the adenine ring. This modification allows **8-Azido-ATP** to function as a powerful tool for photoaffinity labeling. In the dark, **8-Azido-ATP** binds non-covalently to the ATP-binding pocket of proteins. Upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with nearby amino acid residues within the ATP-binding site, effectively "trapping" and permanently labeling the ATP-binding protein. This irreversible crosslinking enables the identification of direct ATP binders and, when combined with downstream techniques, their interacting protein partners.

Quantitative Data on 8-Azido-ATP Interactions



The following tables summarize key quantitative parameters for the interaction of **8-Azido-ATP** with various proteins, providing a reference for experimental design.

Table 1: Binding Affinity and Inhibition Constants of 8-Azido-ATP

Protein Target	Organism/Syst em	Parameter	Value	Reference
RecA Protein	Escherichia coli	Dissociation Constant (Kd)	4 μΜ	[1]
Kir6.2 K+ Channel	Not specified	Inhibition Constant (Ki)	2.8 ± 0.4 mM	
Na+/K(+)- ATPase	Dog Kidney	Inhibition Constant (Ki)	3.4 μΜ	_
Creatine Kinase (MM and BB isoforms)	Rabbit Cytosolic	Concentration for Half-Maximal Saturation	12 μΜ	[2]

Table 2: Enzymatic and Crosslinking Parameters of 8-Azido-ATP

Protein Target	Parameter	Value	Reference
ATP Synthase	Vmax (relative to ATP)	6%	[3]
ATP Synthase	Km	Similar to ATP	[3]
RecA Protein	Crosslinking Efficiency	10-70%	[1]
2-5A Synthetase	Concentration for Saturation of Photolabeling	2.0 mM	[4]

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing **8-Azido-ATP** to study ATP-dependent protein-protein interactions.



Protocol 1: Photoaffinity Labeling of a Purified Protein with 8-Azido-ATP

This protocol describes the fundamental steps for covalently labeling a purified ATP-binding protein.

Materials:

- Purified protein of interest (1-10 μM final concentration)
- 8-Azido-ATP (10 mM stock in water)
- ATP (100 mM stock in water, for competition control)
- Binding Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- UV crosslinker with 254 nm bulbs
- SDS-PAGE loading buffer
- Equipment for SDS-PAGE and Western blotting or autoradiography

Procedure:

- Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixtures. It
 is crucial to perform these steps in the dark or under dim light to prevent premature
 photoactivation.
 - Test Sample: Purified protein in Binding Buffer, 8-Azido-ATP (final concentration 10-100 μM).
 - Competition Control: Purified protein in Binding Buffer, pre-incubate with a 100-fold molar excess of ATP for 15 minutes on ice, then add 8-Azido-ATP.
 - No UV Control: Same as the test sample, but will not be exposed to UV light.
- Incubation: Incubate the reaction mixtures on ice for 15-30 minutes in the dark to allow for the binding of 8-Azido-ATP to the target protein.



- UV Crosslinking: Place the open microcentrifuge tubes on ice in a UV crosslinker. Irradiate
 with 254 nm UV light for 5-20 minutes. The optimal irradiation time and distance from the UV
 source should be empirically determined.
- Sample Analysis:
 - Add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Analyze the gel. If using a radiolabeled 8-Azido-ATP, visualize by autoradiography. For non-radiolabeled probes, proceed with Western blotting using an antibody against the protein of interest or a tag. A successful crosslinking event may result in a slight molecular weight shift of the protein band.

Protocol 2: Photoaffinity Labeling in Cell Lysate and Identification of Interacting Partners

This protocol outlines the procedure for labeling ATP-binding proteins in a complex mixture and subsequently identifying interacting partners.

Materials:

- · Cultured cells
- Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- 8-Azido-ATP (10 mM stock in water)
- ATP (100 mM stock in water)
- UV crosslinker (254 nm)
- Antibody against the primary ATP-binding protein (for immunoprecipitation)
- Protein A/G magnetic beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)



- Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Reagents for SDS-PAGE, Western blotting, and mass spectrometry

Procedure:

- Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.
- Photoaffinity Labeling:
 - In separate tubes on ice and in the dark, incubate 500 µg to 1 mg of cell lysate with 50-250 µM 8-Azido-ATP for 30 minutes.
 - Include a competition control by pre-incubating a separate aliquot of lysate with a 100-fold molar excess of ATP for 15 minutes before adding 8-Azido-ATP.
 - Include a no UV control.
- UV Crosslinking: Irradiate the samples with 254 nm UV light as described in Protocol 1.
- Immunoprecipitation (IP):
 - To the crosslinked lysate, add the primary antibody against the known or suspected ATPbinding protein and incubate for 2-4 hours at 4°C with gentle rotation.
 - Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
 - Wash the beads three times with Wash Buffer.
- Elution: Elute the protein complexes from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
- Analysis:



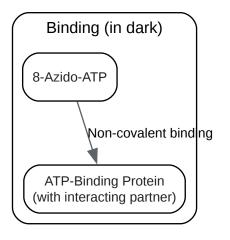
- Western Blotting: Analyze a portion of the eluate by SDS-PAGE and Western blotting to confirm the pull-down of the target protein and to look for co-precipitating partners.
- Mass Spectrometry: For unbiased identification of interacting partners, process the remainder of the eluate for mass spectrometry analysis. This typically involves protein digestion (e.g., with trypsin), followed by LC-MS/MS analysis to identify the proteins in the complex.

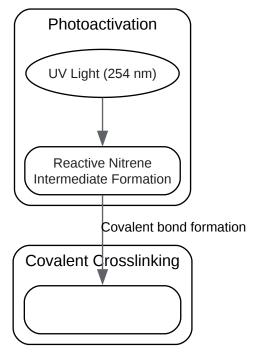
Visualizations

The following diagrams illustrate key concepts and workflows associated with the use of **8-Azido-ATP**.



Mechanism of 8-Azido-ATP Photoaffinity Labeling



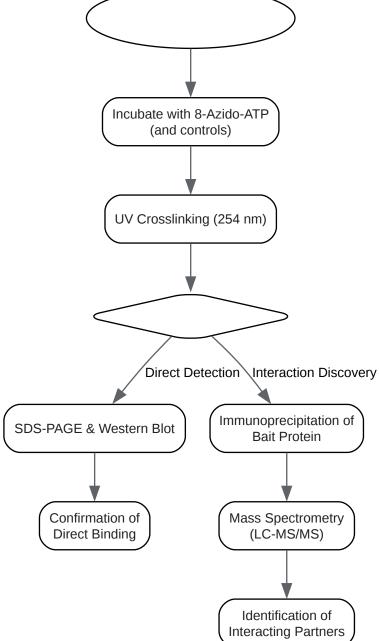


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Caption: Mechanism of 8-Azido-ATP photoaffinity labeling.



Experimental Workflow for Identifying ATP-Dependent Protein Interactions



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Caption: Workflow for identifying ATP-dependent protein interactions.



Upstream Signal activates Identifies Kinase A as an ATP-binding protein Kinase A Identifies Kinase B as an ATP-binding protein phosphorylates (ATP-dependent) Kinase B Identifies Kinase B as an ATP-binding protein Substrate Protein

Signaling Pathway Investigation using 8-Azido-ATP

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Caption: Investigating a kinase cascade with 8-Azido-ATP.

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